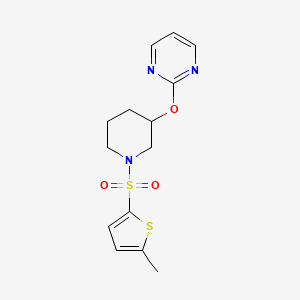

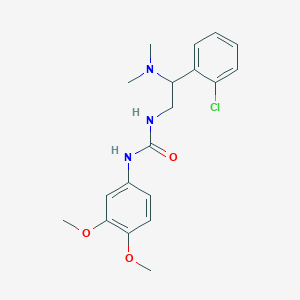

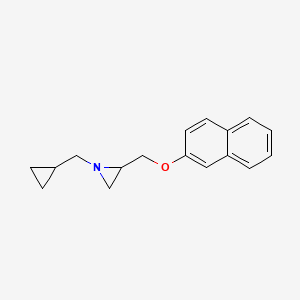

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C mutation. KRAS G12C mutation is a common mutation found in several types of cancer, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. MRTX849 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine Derivatives Synthesis : Pyrimidine derivatives, including those related to the mentioned compound, have been synthesized through various chemical reactions. These compounds exhibit a range of activities, including antibacterial properties. The synthesis often involves reactions with piperazine or morpholine and explores structure-activity relationships to enhance their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975). Another study highlights the synthesis of a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety, demonstrating the diverse synthetic routes and potential for modification (Chen et al., 2014).

Molecular Dynamics and Quantum Chemical Studies : The corrosion inhibition properties of piperidine derivatives on iron have been investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and potential applications of such compounds in protecting metals from corrosion (Kaya et al., 2016).

Biological and Pharmacological Applications

Antimicrobial Activity : Synthesis routes have been developed for pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties. Some of these compounds show promising antimicrobial activity, indicating their potential in the development of new antibacterial agents (Ammar et al., 2004).

Receptor Antagonist Studies : Research into pyrimidine-based CCK(1) receptor antagonists explores the structure-activity relationships of these compounds. The central 1,3-dioxoperhydropyrido[1,2-c]pyrimidine scaffold's modifications reveal critical insights into pharmacophore definition for potent and selective receptor antagonism (Bartolomé-Nebreda et al., 2001).

Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis for 2-amino-4-arylpyrimidine derivatives demonstrates advancements in chemical synthesis techniques, offering rapid and efficient methods for creating a variety of 2-substituted pyrimidines. These methods have broad applications in medicinal chemistry and drug development (Matloobi & Kappe, 2007).

properties

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-11-5-6-13(21-11)22(18,19)17-9-2-4-12(10-17)20-14-15-7-3-8-16-14/h3,5-8,12H,2,4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXQOHFGTNMPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)